Structural Subclass Divergence: Thioether-Linked Acetamido vs. Direct C4-Substitution in Benzofuropyrimidine Kinase Inhibitors
The target compound belongs to a distinct structural subclass characterized by a thioether bridge (–S–CH₂–CONH–) linking the benzofuro[3,2-d]pyrimidine C4 position to an aryl group. This differs fundamentally from potent kinase inhibitors in the same scaffold family. (–)-Cercosporamide bears a 3,4-dihydroxybenzofuran-2-carboxamide directly at C4 [1], while XL413 features a (2S)-pyrrolidin-2-yl group at C2 and a carbonyl at C4, with no sulfur linker [2]. The presence of the thioether spacer in the target compound introduces two rotatable bonds (C–S and S–CH₂) that do not exist in these potent analogs, increasing conformational flexibility and altering the spatial presentation of the terminal pharmacophore. This sub-structural distinction has direct consequences for target engagement profile.
| Evidence Dimension | C4 substituent type and conformational flexibility |
|---|---|
| Target Compound Data | Thioacetamido (–S–CH₂–CONH–R) linker; 2 additional rotatable bonds vs. direct C4-substituted analogs; MW 407.44 g/mol |
| Comparator Or Baseline | (–)-Cercosporamide: 3,4-dihydroxybenzofuran-2-carboxamide directly at C4; MW 341.3 g/mol. XL413 (BMS-863233): (2S)-pyrrolidin-2-yl at C2, carbonyl at C4; MW 289.7 g/mol |
| Quantified Difference | Target compound MW is 19% higher than cercosporamide and 41% higher than XL413, with distinct linker chemistry that precludes direct kinase ATP-site occupancy |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Procurement managers must recognize this compound as a structurally distinct screening entity that cannot be substituted by commercially available potent benzofuropyrimidine kinase inhibitors without fundamentally altering the chemical space being probed.
- [1] Dao VH, Ourliac-Garnier I, Bazin MA, et al. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorg Med Chem Lett. 2018;28(13):2250-2255. doi:10.1016/j.bmcl.2018.05.044 View Source
- [2] ChEBI. XL413 (CHEBI:189662). A benzofuropyrimidine that is a potent ATP competitive inhibitor of Cdc7 kinase (IC₅₀ = 3.4 nM). View Source
